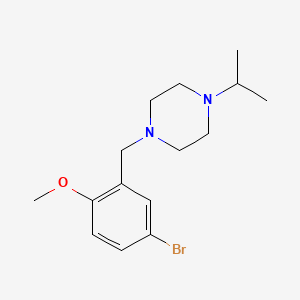
1-(5-bromo-2-methoxybenzyl)-4-isopropylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-bromo-2-methoxybenzyl)-4-isopropylpiperazine is a chemical compound that has been the subject of scientific research for its potential therapeutic applications. This compound is a piperazine derivative that has been synthesized through a multi-step process. The compound has been found to exhibit certain biochemical and physiological effects, which make it an interesting candidate for further research.
Mechanism of Action
The mechanism of action of 1-(5-bromo-2-methoxybenzyl)-4-isopropylpiperazine is not fully understood. However, it is believed to act as a modulator of certain neurotransmitter systems in the brain. Specifically, it has been found to modulate the activity of the dopamine and serotonin systems, which are involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects
1-(5-bromo-2-methoxybenzyl)-4-isopropylpiperazine has been found to exhibit certain biochemical and physiological effects. These effects include an increase in dopamine and serotonin levels in the brain. This increase in neurotransmitter levels is believed to be responsible for the compound's potential therapeutic effects.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(5-bromo-2-methoxybenzyl)-4-isopropylpiperazine in lab experiments include its ability to modulate the activity of the dopamine and serotonin systems, which are involved in the regulation of mood, motivation, and reward. However, the limitations of using this compound in lab experiments include its potential toxicity and the lack of understanding of its mechanism of action.
Future Directions
There are several future directions for research on 1-(5-bromo-2-methoxybenzyl)-4-isopropylpiperazine. These include:
1. Further studies on the compound's mechanism of action to better understand its potential therapeutic effects.
2. Investigation of the compound's potential therapeutic effects in the treatment of mood disorders such as depression and anxiety.
3. Exploration of the compound's potential as a treatment for substance abuse disorders.
4. Investigation of the compound's potential as a modulator of other neurotransmitter systems in the brain.
5. Development of new derivatives of the compound with improved therapeutic properties.
Conclusion
In conclusion, 1-(5-bromo-2-methoxybenzyl)-4-isopropylpiperazine is a chemical compound that has been the subject of scientific research for its potential therapeutic applications. The compound has been found to exhibit certain biochemical and physiological effects, which make it an interesting candidate for further research. There are several future directions for research on this compound, which could lead to the development of new treatments for a range of neurological and psychiatric disorders.
Synthesis Methods
The synthesis of 1-(5-bromo-2-methoxybenzyl)-4-isopropylpiperazine involves several steps. The starting material for the synthesis is 5-bromo-2-methoxybenzaldehyde, which is reacted with isopropylamine to form the corresponding imine. This imine is then reduced with sodium borohydride to give the corresponding amine. The amine is then reacted with 1-chloro-4-isopropylpiperazine to give the final compound.
Scientific Research Applications
1-(5-bromo-2-methoxybenzyl)-4-isopropylpiperazine has been the subject of scientific research for its potential therapeutic applications. The compound has been found to exhibit certain biochemical and physiological effects, which make it an interesting candidate for further research.
properties
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-propan-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O/c1-12(2)18-8-6-17(7-9-18)11-13-10-14(16)4-5-15(13)19-3/h4-5,10,12H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHUHRLBSYCMAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-methoxybenzyl)-4-(propan-2-yl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B5182061.png)
![N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5182065.png)
![2-[(2-furylmethyl)amino]-2-oxoethyl {[9-(2-phenylethyl)-9H-carbazol-2-yl]thio}acetate](/img/structure/B5182079.png)
![1-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5182080.png)
![4-[(anilinocarbonyl)amino]-N-{4-[(anilinocarbonyl)amino]phenyl}benzamide](/img/structure/B5182082.png)
![N-[2-(tert-butylthio)ethyl]-4-nitrobenzamide](/img/structure/B5182086.png)
![3-(3,4-dimethoxyphenyl)-5-({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,2,4-oxadiazole](/img/structure/B5182093.png)
![4-bromo-N-[2-(tert-butylthio)ethyl]benzamide](/img/structure/B5182094.png)
![2-ethyl-3-(4-fluorophenyl)-7-[5-(methylthio)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5182101.png)
![2-(5-tert-butyl-2H-tetrazol-2-yl)-N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5182114.png)
![4,4-dimethyl-5-(phenoxyacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5182129.png)
![5-{4-[(4-iodobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5182148.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5182155.png)
